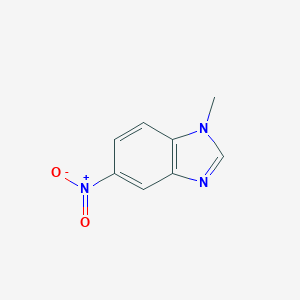

1-Methyl-5-nitrobenzimidazole

Übersicht

Beschreibung

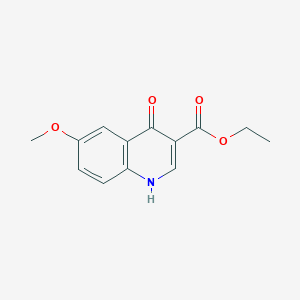

1-Methyl-5-nitrobenzimidazole is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . They possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . A study on the C-amination of nitroazoles with 1,1,1-trimethylhydrazinium halides using the VNS amination technique was conducted, which included 1-methyl-5-nitrobenzimidazole .Molecular Structure Analysis

The molecular formula of 1-Methyl-5-nitrobenzimidazole is C8H7N3O2 . The stereochemistry of functionalized azoles is a challenging topic of theoretical research . The correct interpretation of their chemical behavior and biological activity depends on understanding the factors that determine the stereochemical features and relative stability of their tautomers .Chemical Reactions Analysis

Benzimidazole derivatives, including 1-Methyl-5-nitrobenzimidazole, have been the subject of numerous chemical reaction studies . The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .Wissenschaftliche Forschungsanwendungen

Potential Radiosensitizers

1-Methyl-5-nitrobenzimidazole (1M5NI) has been studied for its potential role as a molecular radiosensitizer . In this context, a radiosensitizer is a drug that makes tumor cells more sensitive to radiation therapy. A complete set of electron scattering cross-sections from 1M5NI molecules for impact energies ranging from 0.1 to 1000 eV has been presented . This information is crucial to evaluate the potential role of 1M5NI as a molecular radiosensitizer .

Vicarious Nucleophilic C-Amination

1-Methyl-5-nitrobenzimidazole has been used in the vicarious nucleophilic C-amination of nitrobenzene . In a superbasic medium (potassium tert-butoxide-dimethyl sulfoxide), the yield of the amination product of 1-methyl-5-nitrobenzimidazole considerably increased . This process is significant in the synthesis of amino-substituted derivatives .

Biological and Clinical Studies

Benzimidazoles, including 1-Methyl-5-nitrobenzimidazole, have shown promising applications in biological and clinical studies . The benzimidazole motif is a fundamental structural characteristic of six-membered benzene fused to a five-membered imidazole moiety . Molecules having this motif have shown promising applications in biological and clinical studies .

Wirkmechanismus

Target of Action

1-Methyl-5-nitrobenzimidazole, a derivative of benzimidazole, is known to have a broad-spectrum of pharmacological properties . The primary targets of this compound are often microbial cells, particularly those that are anaerobic . For instance, it has been found to inhibit the growth and pathogenesis of Helicobacter pylori .

Mode of Action

The mode of action of 1-Methyl-5-nitrobenzimidazole involves interaction with its targets, leading to changes in the target cells. The compound is believed to bind to the DNA minor groove, forming hydrophobic interactions and hydrogen bonds or van der Waals interactions with specific sequences in the DNA . This interaction can disrupt the normal functioning of the DNA, leading to inhibition of microbial growth .

Biochemical Pathways

The biochemical pathways affected by 1-Methyl-5-nitrobenzimidazole are primarily related to DNA synthesis and function. By binding to the DNA minor groove, the compound can interfere with DNA replication and transcription, disrupting the normal cellular processes . Additionally, the compound can be metabolized by nitroreductases (NTRs) present in certain bacteria, leading to the formation of various metabolites .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles

Result of Action

The result of the action of 1-Methyl-5-nitrobenzimidazole is the inhibition of microbial growth and pathogenesis. For example, it has been found to be a potent inhibitor of Helicobacter pylori growth . The compound’s interaction with DNA can disrupt normal cellular processes, leading to cell death .

Action Environment

The action of 1-Methyl-5-nitrobenzimidazole can be influenced by various environmental factors. For instance, the compound is known to be a good corrosion inhibitor in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH and ionic strength of its environment .

Safety and Hazards

Zukünftige Richtungen

Benzimidazole derivatives, including 1-Methyl-5-nitrobenzimidazole, have extensive applications in numerous fields of materials science, industry, agriculture, biology, and organic and medical chemistry . Their synthesis has attracted much attention from chemists, and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . The future direction of research on 1-Methyl-5-nitrobenzimidazole and similar compounds will likely continue to focus on their synthesis and potential applications .

Eigenschaften

IUPAC Name |

1-methyl-5-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-9-7-4-6(11(12)13)2-3-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIYGFTVNIDCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202087 | |

| Record name | 1-N-Methyl-5-nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-nitro-1H-benzo[d]imidazole | |

CAS RN |

5381-78-2 | |

| Record name | 1-N-Methyl-5-nitroindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5381-78-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-N-Methyl-5-nitroindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-Methyl-5-nitroindazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX432L4WF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-methyl-5-nitrobenzimidazole in the synthesis of food-borne carcinogens?

A: 1-Methyl-5-nitrobenzimidazole acts as a crucial precursor in the synthesis of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a potent food-borne carcinogen. A study demonstrated that catalytic hydrogenation of 1-methyl-5-nitrobenzimidazole yields 2,5-diamino-1-methylbenzimidazole. Further reaction with 1,1,3,3-tetramethoxypropane followed by treatment with polyphosphoric acid leads to the formation of IQ. []

Q2: What are the different synthetic routes available for preparing 1-methyl-5-nitrobenzimidazole?

A: Several synthetic strategies exist for the preparation of 1-methyl-5-nitrobenzimidazole. One approach involves the reaction of 2-chloro-5-nitroaniline with methylamine, followed by condensation of the resulting diamine with formic acid. [] Another method utilizes N-methyl-2-amino-4-nitroaniline as a starting material, which upon reaction with lactic acid yields 2-(1-hydroxyethyl)-1-methyl-5-nitrobenzimidazole. Oxidation of this compound with chromic acid provides 2-acetyl-1-methyl-5-nitrobenzimidazole. This intermediate can be further reacted with various reagents like substituted 2-aminobenzaldehydes, o-aminoacetophenones, or indole-3-carboxaldehyde to yield a diverse range of substituted 2-(1-methyl-5-nitro-2-benzimidazolyl)quinolines and other related compounds. []

Q3: Are there any alternative synthetic approaches for introducing specific substituents onto the benzimidazole ring system?

A: Yes, the use of benzotriazol-1-yl derivatives has been reported as a simplified method for introducing methoxy substituents at specific positions on the benzimidazole ring. This approach facilitates the preparation of 5-methoxy-1-methylbenzimidazole and 6-methoxy-1-methylbenzimidazole, starting from 4-methoxy-2-nitroaniline. This strategy provides a novel and potentially generalizable route for synthesizing various 5- and 6-substituted-1-methylbenzimidazoles from their corresponding 4-substituted aniline precursors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

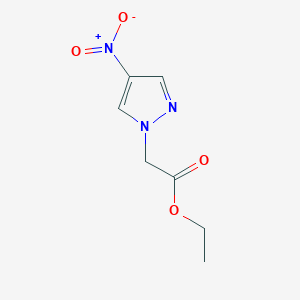

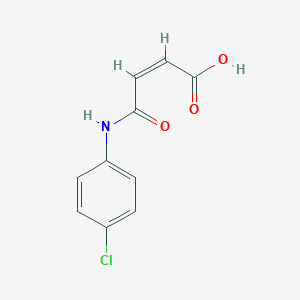

![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)

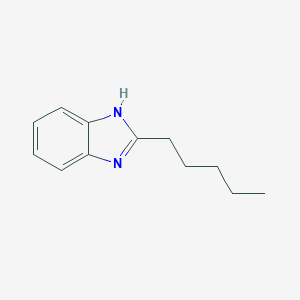

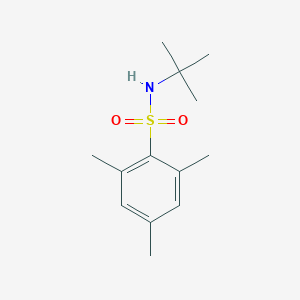

![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)

![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)